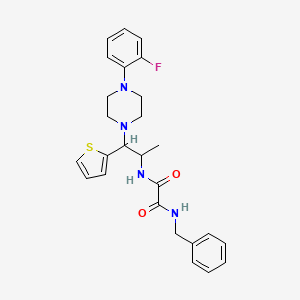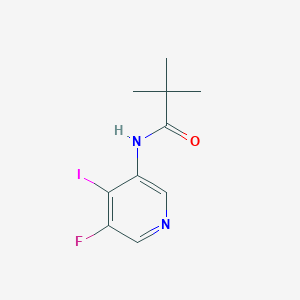
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide
Overview
Description
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of fluorine and iodine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the pyridine ring.
Amidation: Formation of the propionamide group through a reaction with a suitable amine.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and selectivity. For example, halogenation may require the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl), while amidation may be facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on improving the efficiency, cost-effectiveness, and environmental sustainability of the synthesis. This may include the use of continuous flow reactors, green chemistry principles, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its overall efficacy.
Comparison with Similar Compounds
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:
N-(5-Fluoro-4-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a chlorine atom instead of iodine.
N-(5-Fluoro-4-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a bromine atom instead of iodine.
N-(5-Fluoro-4-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a methyl group instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPSWPQXZPDDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

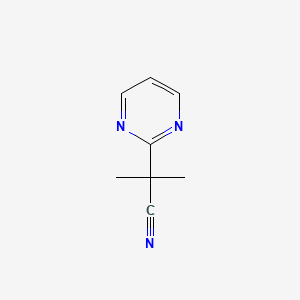
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

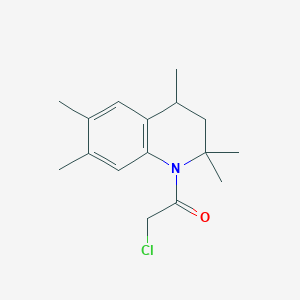

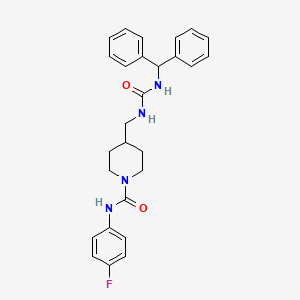
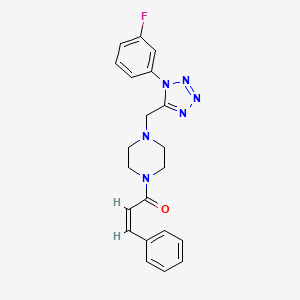
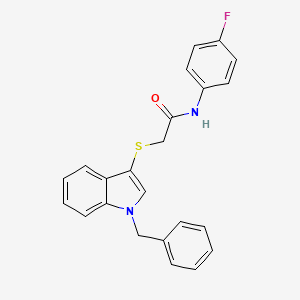
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
